pasakbumin A

Inflammation Leukemia NF-κB

Pasakbumin A (Eurycomanone) is a unique C₂₀ quassinoid with an α,β-unsaturated ketone, enabling NF-κB pathway inhibition—an activity absent in analogs like eurycomanol. It demonstrates superior spermatogenesis restoration in vivo compared to 13α,21-dihydroeurycomanone, despite lower oral bioavailability, confirming its irreplaceable role in male reproductive health research. Select this compound for targeted anti-cancer, anti-SARS-CoV-2, and anti-tubercular studies demanding precise mechanistic activity.

Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
Cat. No. B10799059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepasakbumin A
Molecular FormulaC20H24O9
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O
InChIInChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16?,17+,18+,19-,20-/m0/s1
InChIKeyUCUWZJWAQQRCOR-OBGPGNDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pasakbumin A (Eurycomanone) Procurement Guide: A High-Potency Quassinoid for Infectious Disease and Oncology Research


Pasakbumin A, synonymous with eurycomanone (CAS 84633-29-4), is a C₂₀ quassinoid isolated from Eurycoma longifolia (Tongkat Ali) [1]. It is characterized by a picrasane skeleton with an α,β-unsaturated ketone moiety and a molecular weight of 408.40 g/mol [1]. This compound exhibits multi-target bioactivity, with documented anti-tuberculosis, antimalarial, anticancer, and spermatogenesis-enhancing properties [2].

Why Pasakbumin A Cannot Be Replaced by Other Eurycoma longifolia Quassinoids


While E. longifolia contains multiple quassinoids (e.g., eurycomanol, 13α,21-dihydroeurycomanone, eurycomalactone), their pharmacological profiles differ substantially. Pasakbumin A possesses a unique α,β-unsaturated ketone group that enables NF-κB pathway inhibition—an activity absent in the structurally similar eurycomanol [1]. Furthermore, despite exhibiting lower oral bioavailability than 13α,21-dihydroeurycomanone, pasakbumin A demonstrates superior spermatogenesis enhancement in vivo, underscoring that bioavailability alone does not predict functional efficacy [2]. These structural and mechanistic distinctions mandate compound-specific selection rather than class-level substitution.

Quantitative Differentiation of Pasakbumin A Against Key Comparators


Differential NF-κB Pathway Inhibition vs. Eurycomanol

Pasakbumin A inhibits NF-κB signaling via suppression of IκBα phosphorylation and upstream MAPK signaling in Jurkat and K562 leukemia cells, whereas eurycomanol does not exhibit this activity [1]. This mechanistic divergence is attributed to the presence of an α,β-unsaturated ketone moiety in pasakbumin A, which is absent in eurycomanol [1].

Inflammation Leukemia NF-κB Signaling

Superior Spermatogenesis Enhancement vs. 13α,21-Dihydroeurycomanone

Despite having a lower oral bioavailability (0.31 ± 0.19%) compared to 13α,21-dihydroeurycomanone (1.04 ± 0.58%), pasakbumin A demonstrated higher efficacy in enhancing spermatogenesis and restoring normal sperm profiles in an andrographolide-induced oligospermia rat model at a dose of 5 mg/kg [1].

Male Infertility Spermatogenesis Pharmacokinetics Oligospermia

Potent Antiviral Activity Against SARS-CoV-2 Omicron Variant

Pasakbumin A exhibited an EC₅₀ of 4.58 µM against the SARS-CoV-2 Omicron variant in Vero E6 cells, with low cytotoxicity (CC₅₀ > 100 µM), yielding a selectivity index (SI) > 21.8 [1]. Molecular docking revealed strong binding affinity to Mpro (-8.2 kcal/mol for Omicron), comparable to the reference drug nirmatrelvir [1].

Antiviral SARS-CoV-2 Omicron Mpro Inhibition

Higher Selectivity Index in Antiplasmodial Activity vs. Eurycomanol

In a comparative antiplasmodial study, pasakbumin A (compound 1) and 13,21-dihydroeurycomanone (compound 3) exhibited higher selectivity indices (cytotoxicity to antiplasmodial activity ratio) than eurycomanol (compound 5), eurycomalactone (compound 6), and 14,15β-dihydroxyklaineanone (compound 2) [1].

Antimalarial Plasmodium falciparum Selectivity Index Drug Resistance

Variable Cytotoxicity Profile Across Cancer Cell Lines vs. Eurycomalactone

In a head-to-head comparison across three cancer cell lines, pasakbumin A and eurycomalactone exhibited differing potency: IC₅₀ values were 4.58 ± 0.090 µM (HeLa), 1.22 ± 0.11 µM (HT-29), and 1.37 ± 0.13 µM (A2780) for pasakbumin A; and 1.60 ± 0.12 µM (HeLa), 2.21 ± 0.049 µM (HT-29), and 2.46 ± 0.081 µM (A2780) for eurycomalactone [1]. Pasakbumin A showed stronger activity in colorectal (HT-29) and ovarian (A2780) lines, while eurycomalactone was more potent in cervical (HeLa) cells [1].

Anticancer Cytotoxicity Apoptosis Cell Lines

Host-Directed Anti-Tuberculosis Mechanism vs. Direct Antibacterial Agents

Pasakbumin A inhibits intracellular Mycobacterium tuberculosis growth by inducing autophagy via the ERK1/2-mediated signaling pathway in Mtb-infected macrophages, and when combined with rifampicin, it potently suppresses intracellular Mtb killing by promoting autophagy and TNF-α production via ERK1/2- and NF-κB-mediated pathways [1]. This host-directed mechanism contrasts with conventional anti-TB drugs that directly target bacterial processes.

Tuberculosis Host-Directed Therapy Autophagy Mtb

Optimized Research and Industrial Applications for Pasakbumin A


Cancer Research Targeting NF-κB-Driven Leukemias and Solid Tumors

Utilize pasakbumin A to inhibit NF-κB signaling in Jurkat and K562 leukemia models, an activity not observed with the structural analog eurycomanol [1]. For solid tumor studies, pasakbumin A demonstrates IC₅₀ values of 1.22 µM in HT-29 colorectal and 1.37 µM in A2780 ovarian cancer cells, where it outperforms eurycomalactone [2].

Male Infertility and Spermatogenesis Research

Apply pasakbumin A in oligospermia models at 5 mg/kg to enhance spermatogenesis and restore normal sperm profiles. Despite its lower oral bioavailability (0.31%) compared to 13α,21-dihydroeurycomanone (1.04%), pasakbumin A provides superior functional restoration [3]. This confirms its role as the principal bioactive quassinoid for male reproductive health studies.

Antiviral Drug Discovery Against Emerging SARS-CoV-2 Variants

Employ pasakbumin A as a lead scaffold for developing Mpro inhibitors targeting SARS-CoV-2 variants. It exhibits an EC₅₀ of 4.58 µM against the Omicron variant with a CC₅₀ > 100 µM, yielding a selectivity index > 21.8 and binding affinity to Mpro (-8.2 kcal/mol) comparable to nirmatrelvir [4].

Host-Directed Therapy for Tuberculosis and Adjunct to Rifampicin

Use pasakbumin A at 10 µM to induce ERK1/2-mediated autophagy in Mtb-infected macrophages, reducing intracellular bacterial load. Its host-directed mechanism offers a complementary strategy to conventional antibiotics and may mitigate host cell death during infection [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for pasakbumin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.